molecular formula C20H18N2O4S2 B2563426 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide CAS No. 476663-43-1

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide

Cat. No.: B2563426
CAS No.: 476663-43-1
M. Wt: 414.49
InChI Key: KJCYENVFGNPACR-YVLHZVERSA-N
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Description

This compound belongs to the rhodanine (2-sulfanylidene-1,3-thiazolidin-4-one) family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. The Z-configuration at the 5-position features a 4-ethoxyphenyl substituent, contributing electron-donating effects via the ethoxy group. Rhodanine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-2-26-16-8-6-13(7-9-16)10-17-19(25)22(20(27)28-17)12-18(24)21-14-4-3-5-15(23)11-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCYENVFGNPACR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide (CAS No. 313530-07-3) belongs to the thiazolidinone family, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H13NO4S2C_{14}H_{13}NO_4S_2 with a molecular weight of approximately 323.39 g/mol. The structure features a thiazolidinone ring, an ethoxyphenyl group, and an acetamide moiety, contributing to its biological activity.

Synthesis

The synthesis typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of acetic anhydride. The final product is obtained through esterification with methyl chloroacetate under basic conditions .

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .

Anticancer Properties

Studies have demonstrated that thiazolidinone derivatives can inhibit tumor cell proliferation and angiogenesis. The compound has been evaluated for its anticancer activity against various human cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The 50% inhibitory concentrations (IC50) for these cell lines ranged from 7.0 to 20.3 µM, indicating potent antiproliferative effects .

The mechanism of action involves interaction with multiple molecular targets. The thiazolidinone ring can inhibit enzymes involved in critical cellular pathways. For example, studies suggest that these compounds may act as inhibitors of serine proteases and other key enzymes in metabolic pathways related to inflammation and cancer progression .

Case Studies

StudyFindings
Zvarec et al.Reported antibacterial activity against Staphylococcus aureus with MIC values of 16–32 mg/ml .
Mendgen et al.Investigated antimalarial activity with IC50 values of 35 µM against chloroquine-sensitive strains .
Proliferation AssaysIdentified IC50 values between 7.0–20.3 µM across various human cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this thiazolidinone can induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced inflammation and tumor growth.
  • Case Study : A derivative demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory properties by:

  • Inhibition of Pro-inflammatory Cytokines : It may reduce the levels of cytokines involved in inflammatory responses.
  • Research Findings : Studies have shown that related thiazolidinones can effectively mitigate edema in animal models, suggesting therapeutic applications for inflammatory diseases .

Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antimicrobial activity against various pathogens:

  • Broad Spectrum Activity : Similar thiazolidinone derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Synthetic Routes

The synthesis of 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide typically involves:

  • Formation of Thiazolidinone Core : Reaction between a suitable aldehyde and thiosemicarbazide under acidic conditions.
  • Introduction of Ethoxyphenyl Group : Condensation with ethoxybenzaldehyde using a base catalyst.
  • Final Acetylation : Acetylation with acetic anhydride to form the desired compound.

Characterization Techniques

Characterization of the synthesized compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity.

Data Summary Table

PropertyValue
Anticancer ActivityInduces apoptosis in MCF-7 cells
Anti-inflammatory ActivityInhibits COX enzymes
Antimicrobial ActivityEffective against various pathogens

Case Study on Anticancer Activity

A study demonstrated that structural modifications of thiazolidinone derivatives significantly enhance their anticancer potency. The presence of specific substituents was found to affect activity against different cancer cell lines, indicating the importance of chemical structure in therapeutic efficacy.

Inflammatory Response Modulation

Another investigation highlighted the ability of a related thiazolidinone to reduce inflammation in animal models, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name 5-Substituent Acetamide Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 4-ethoxyphenyl 3-hydroxyphenyl ~400.45 Enhanced hydrophilicity; potential for H-bonding and antioxidant activity
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () Benzylidene 2-methylphenyl ~354.44 Higher lipophilicity; moderate antimicrobial activity
2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide () 2-fluorophenyl 3-hydroxyphenyl ~388.37 Improved electronic effects; potential kinase inhibition
2-[(5Z)-5-(4-ethylphenyl)methylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide () 4-ethylphenyl 4-sulfamoylphenyl ~443.52 Increased bulk; possible sulfonamide-mediated enzyme targeting
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide () 3-phenylpropenyl 4-fluorophenyl ~408.43 Extended conjugation; potential photodynamic applications

Physicochemical and Electronic Properties

  • Solubility : The 3-hydroxyphenyl group improves aqueous solubility compared to methyl or fluorophenyl analogues .

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